

An In-depth Technical Guide to (4-(Butylsulfinyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-(Butylsulfinyl)phenyl)boronic acid

Cat. No.: B580990

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(4-(Butylsulfinyl)phenyl)boronic acid**, a key organic building block used in medicinal chemistry and organic synthesis. The document details its chemical structure, properties, a plausible synthetic route, and its potential applications, with a focus on data presentation and experimental methodology.

Chemical Identity and Properties

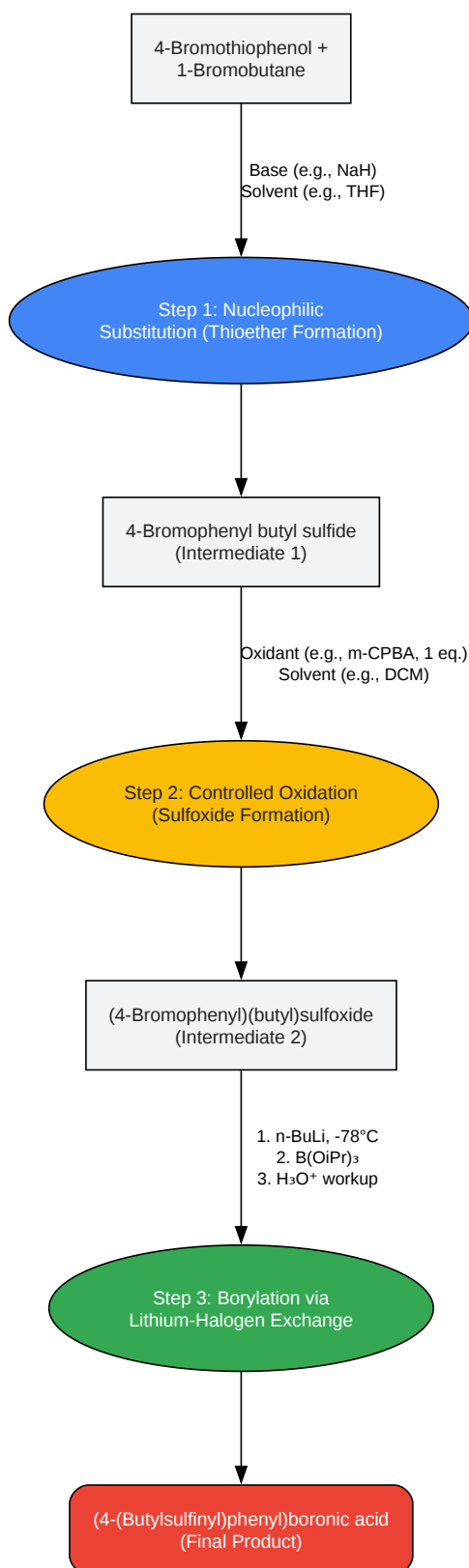
(4-(Butylsulfinyl)phenyl)boronic acid is an organoboron compound characterized by a phenylboronic acid moiety and a butylsulfinyl group.^[1] The presence of these functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.^{[1][2]}

Table 1: Chemical and Physical Properties of **(4-(Butylsulfinyl)phenyl)boronic acid**

Property	Value	Reference
IUPAC Name	B-[4-(butylsulfinyl)phenyl]-boronic acid	[1]
Synonyms	(4-(Butylsulfinyl)phenyl)boronic acid; [4-(Butane-1-sulfinyl)phenyl]boronic acid	[1]
CAS Number	1217501-01-3	[1]
Molecular Formula	C ₁₀ H ₁₅ BO ₃ S	[1]
Molecular Weight	226.10 g/mol	[1]
Physical Form	Solid	[1]
Purity	Typically ≥97%	[1]
InChI	1S/C10H15BO3S/c1-2-3-8-15(14)10-6-4-9(5-7-10)11(12)13/h4-7,12-13H,2-3,8H2,1H3	[1]
InChIKey	DDWMUGQRYZIHOL-UHFFFAOYSA-N	[1]

Synthesis and Experimental Protocols

The synthesis of **(4-(Butylsulfinyl)phenyl)boronic acid** is not explicitly detailed in the provided literature. However, a general and logical synthetic pathway can be proposed based on standard organometallic and oxidation reactions, similar to the synthesis of related sulfonyl and sulfonamide phenylboronic acids.[3][4] The workflow involves three primary stages: thioether formation, controlled oxidation, and borylation.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(4-(Butylsulfinyl)phenyl)boronic acid**.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 4-Bromophenyl Butyl Sulfide

- To a solution of 4-bromothiophenol (1 equivalent) in a suitable aprotic solvent like tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0°C.
- Allow the mixture to stir for 30 minutes at 0°C to ensure complete deprotonation.
- Add 1-bromobutane (1.1 equivalents) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction to completion using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude thioether.

Step 2: Synthesis of (4-Bromophenyl)(butyl)sulfoxide

- Dissolve the crude 4-bromophenyl butyl sulfide (1 equivalent) from the previous step in a chlorinated solvent such as dichloromethane (DCM).
- Cool the solution to 0°C in an ice-water bath.
- Add a solution of a mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA, 1.05 equivalents), in DCM dropwise. Careful control of stoichiometry is crucial to prevent over-oxidation to the sulfone.
- Stir the mixture at 0°C for 2-4 hours, monitoring progress by TLC.
- After completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

- Separate the organic layer, wash sequentially with sodium bicarbonate solution and brine, dry over anhydrous Na_2SO_4 , and concentrate in vacuo to obtain the crude sulfoxide.

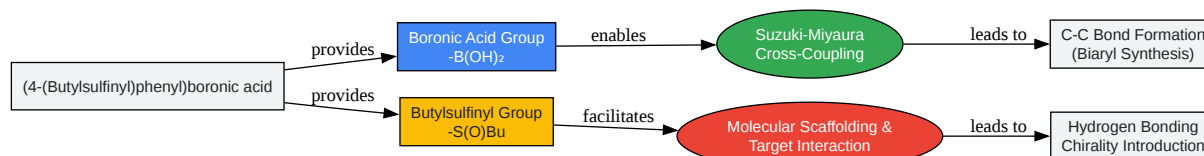
Step 3: Synthesis of **(4-(Butylsulfinyl)phenyl)boronic acid**

- Dissolve the (4-bromophenyl)(butyl)sulfoxide (1 equivalent) in a dry mixture of THF and/or toluene under an inert argon atmosphere.^[3]
- Cool the solution to -78°C using a dry ice/acetone bath.
- Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise, maintaining the temperature at -78°C to facilitate the lithium-halogen exchange.^[3]
- After stirring for 1 hour at -78°C , add triisopropyl borate ($\text{B}(\text{OiPr})_3$, 1.5 equivalents) dropwise.^[3]
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) and stir vigorously for 1-2 hours to hydrolyze the borate ester.
- Extract the product with an appropriate organic solvent, dry the combined organic phases, and concentrate under reduced pressure.
- Purify the final product by recrystallization or column chromatography to yield **(4-(Butylsulfinyl)phenyl)boronic acid**.

Applications in Research and Drug Development

Boronic acids are exceptionally versatile intermediates in organic chemistry, most notably for their use in the Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds.^[4]

Logical Relationship of Functional Groups to Application: The unique structure of **(4-(Butylsulfinyl)phenyl)boronic acid** provides two key reactive/interactive sites, making it a desirable building block in drug discovery.



[Click to download full resolution via product page](#)

Caption: Functional group contributions to chemical applications.

- **Boronic Acid Moiety:** This group is primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the straightforward formation of a C-C bond between the phenyl ring of this molecule and another aryl or vinyl halide, enabling the construction of complex biaryl systems often found in active pharmaceutical ingredients.^[4]
- **Butylsulfinyl Moiety:** The sulfoxide group is a polar functional group that can act as a hydrogen bond acceptor. In a drug development context, this can facilitate crucial interactions with biological targets like enzymes or receptors. Furthermore, the sulfur atom in the sulfinyl group is a stereocenter, meaning the molecule is chiral. The use of enantiomerically pure forms of this building block can lead to stereospecific drugs, which is often critical for efficacy and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. cymitquimica.com [cymitquimica.com]
2. (4-(Butylsulfinyl)phenyl)boronic acid [myskinrecipes.com]
3. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (4-(Butylsulfinyl)phenyl)boronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b580990#4-butylsulfinyl-phenyl-boronic-acid-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com